molecular formula C11H8O3 B14616005 5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde CAS No. 59212-80-5

5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde

Cat. No.: B14616005
CAS No.: 59212-80-5
M. Wt: 188.18 g/mol
InChI Key: AIACPUWNEJBYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This compound is notable for its two furan rings connected by an ethenyl group, with an aldehyde functional group attached to one of the furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-[2-(Furan-2-yl)ethenyl]furan-2-carboxylic acid.

    Reduction: 5-[2-(Furan-2-yl)ethenyl]furan-2-methanol.

    Substitution: 5-[2-(Furan-2-yl)ethenyl]-3-bromofuran-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde is unique due to its dual furan ring structure connected by an ethenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

59212-80-5

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethenyl]furan-2-carbaldehyde

InChI

InChI=1S/C11H8O3/c12-8-11-6-5-10(14-11)4-3-9-2-1-7-13-9/h1-8H

InChI Key

AIACPUWNEJBYJG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.